Cas no 171-75-5 (Spiro[indoline-3,4'-piperidine])

Spiro[indoline-3,4'-piperidine] is a privileged spirocyclic scaffold widely utilized in medicinal chemistry and drug discovery. Its rigid, three-dimensional structure enhances binding selectivity and improves pharmacokinetic properties compared to flat aromatic systems. The spirojunction between the indoline and piperidine rings introduces conformational constraint, often leading to higher target affinity and reduced off-target effects. This motif is particularly valuable in the design of CNS-active compounds, kinase inhibitors, and GPCR modulators. Its synthetic versatility allows for facile functionalization at multiple sites, enabling structure-activity relationship (SAR) optimization. The scaffold's balanced lipophilicity and polarity contribute to favorable drug-like properties, making it a recurring template in lead optimization campaigns.
Spiro[indoline-3,4'-piperidine] structure
171-75-5 structure
Product Name:Spiro[indoline-3,4'-piperidine]
CAS No:171-75-5
MF:C12H16N2
MW:188.268842697144
MDL:MFCD10696309
CID:828396
PubChem ID:11788730
Update Time:2025-10-25

Spiro[indoline-3,4'-piperidine] Chemical and Physical Properties

Names and Identifiers

    • Spiro[indoline-3,4'-piperidine]
    • 1,2-DIHYDROSPIRO[INDOLE-3,4'-PIPERIDINE]
    • spiro[1,2-dihydroindole-3,4'-piperidine]
    • Spiro[3H-indole-3,4'-piperidine], 1,2-dihydro-
    • 1,2-Dihydrospiro[3H-indole-3,4'-piperidine]
    • 1,2-DIHYDRO-1'H-SPIRO[INDOLE-3,4'-PIPERIDINE]
    • 1,2-Dihydrospiro[3H-indole-3,4'-piperidine] 2HCl
    • MFCD10696309
    • DTXSID50472652
    • SCHEMBL210677
    • AS-42888
    • Spiro[indoline-3,4-piperidine]
    • 1,2-DIHYDRO-SPIRO[3H-INDOLE-3,4'-PIPERIDINE]
    • 1,2-Dihydrospiro[indole-3,4-piperidine]
    • EN300-187197
    • 171-75-5
    • CS-0089860
    • AB57016
    • AKOS006302701
    • DB-345499
    • MDL: MFCD10696309
    • Inchi: 1S/C12H16N2/c1-2-4-11-10(3-1)12(9-14-11)5-7-13-8-6-12/h1-4,13-14H,5-9H2
    • InChI Key: JHMKGUPCKJSSEF-UHFFFAOYSA-N
    • SMILES: N1C2C=CC=CC=2C2(C1)CCNCC2

Computed Properties

  • Exact Mass: 188.13148
  • Monoisotopic Mass: 188.131348519g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 0
  • Complexity: 208
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 24.1Ų

Experimental Properties

  • Density: 1.13
  • Melting Point: 140-142 ºC
  • Boiling Point: 345.34°C at 760 mmHg
  • Flash Point: 217.018°C
  • Refractive Index: 1.61
  • PSA: 24.06
  • Vapor Pressure: 0.0±0.8 mmHg at 25°C

Spiro[indoline-3,4'-piperidine] Security Information

Spiro[indoline-3,4'-piperidine] Pricemore >>

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SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
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Additional information on Spiro[indoline-3,4'-piperidine]

Exploring Spiro[indoline-3,4'-piperidine] (CAS No. 171-75-5): Properties, Applications, and Market Insights

Spiro[indoline-3,4'-piperidine] (CAS No. 171-75-5) is a unique spirocyclic compound that has garnered significant attention in pharmaceutical and chemical research. Its distinctive molecular structure, featuring a fusion of indoline and piperidine rings, makes it a valuable scaffold for drug discovery. Researchers are increasingly exploring its potential in central nervous system (CNS) drug development, particularly for conditions like Parkinson's disease and depression, where spirocyclic frameworks show promising activity.

The chemical properties of Spiro[indoline-3,4'-piperidine] contribute to its versatility. With a molecular weight of 174.24 g/mol and a spiro carbon center, it offers both rigidity and flexibility—a rare combination that enhances its binding affinity to biological targets. Recent studies highlight its role as a key intermediate in synthesizing heterocyclic compounds, which are crucial for developing new therapeutic agents. This aligns with the growing demand for novel drug candidates in the pharmaceutical industry.

One of the most searched questions about Spiro[indoline-3,4'-piperidine] is its synthetic route. The compound is typically prepared via cyclization reactions involving indoline derivatives and piperidine precursors. Optimizing these synthetic protocols has become a hot topic, especially with the rise of green chemistry trends. Researchers are exploring catalyst-free methods and microwave-assisted synthesis to improve yield and reduce environmental impact—a reflection of the industry's shift toward sustainable chemistry.

In the pharmaceutical market, Spiro[indoline-3,4'-piperidine] is gaining traction as a privileged structure in medicinal chemistry. Its ability to modulate dopamine receptors and serotonin transporters has sparked interest in neurodegenerative disease research. A 2023 market report noted a 12% annual growth in demand for spirocyclic compounds, driven by their applications in CNS drugs and anticancer agents. This trend underscores the compound's commercial potential.

From a drug design perspective, the three-dimensional geometry of Spiro[indoline-3,4'-piperidine] offers advantages over flat aromatic systems. Its stereochemical complexity enables selective interactions with biological targets, reducing off-target effects—a critical factor in precision medicine. Recent patents highlight its use in allosteric modulators for G-protein-coupled receptors (GPCRs), a major focus in biotech innovation.

Quality control of Spiro[indoline-3,4'-piperidine] relies on advanced analytical techniques like HPLC and LC-MS. Purity standards (>98%) are strictly maintained for pharmaceutical applications, as impurities can affect drug efficacy and safety profiles. Suppliers increasingly provide certificates of analysis (CoA) with detailed spectroscopic data (1H NMR, 13C NMR), responding to the industry's emphasis on transparent supply chains.

Looking ahead, computational chemistry tools are being employed to predict new derivatives of Spiro[indoline-3,4'-piperidine]. Molecular docking studies and QSAR models help identify potential bioactive molecules before lab synthesis—a strategy aligned with the AI-driven drug discovery movement. This approach reduces R&D costs and accelerates the development of next-generation therapeutics.

In conclusion, Spiro[indoline-3,4'-piperidine] (CAS No. 171-75-5) represents a fascinating intersection of chemical innovation and therapeutic potential. Its unique spiro architecture, diverse applications, and relevance to cutting-edge research ensure its continued importance in both academic and industrial settings. As drug discovery evolves toward more complex molecular scaffolds, this compound is poised to play an even greater role in addressing unmet medical needs.

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